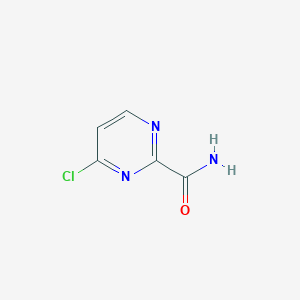
4-Chloropyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields this compound with a high yield of 91% . The compound can be fully characterized using techniques such as IR, MALDI-TOF, NMR, and elemental analysis.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloropyrimidine-2-carboxamide undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it a suitable candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium reagents and nucleophiles such as N-methylpiperazine.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloropyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloropyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These interactions contribute to the compound’s anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- 4-Chloropyridine-2-carboxamide
- 2-Chloropyrimidine-4-carboxamide
- 4,5,6-Trichloropyrimidine-2-carboxamide
Uniqueness: 4-Chloropyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H4ClN3O |
|---|---|
Poids moléculaire |
157.56 g/mol |
Nom IUPAC |
4-chloropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10) |
Clé InChI |
LYCGZYBIYKUABS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



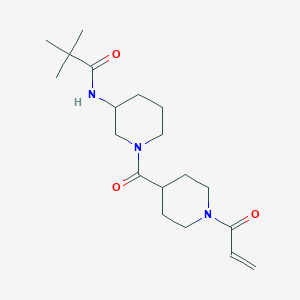
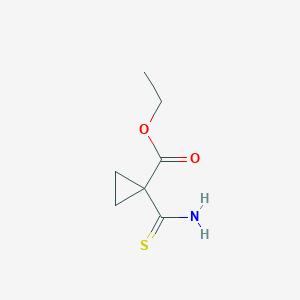
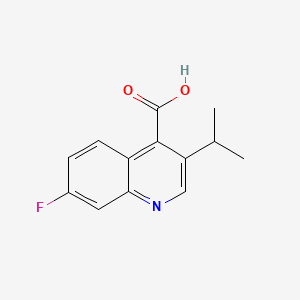

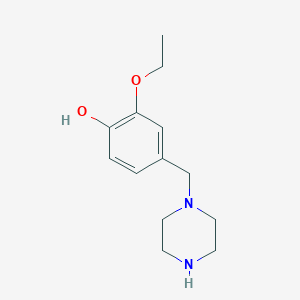
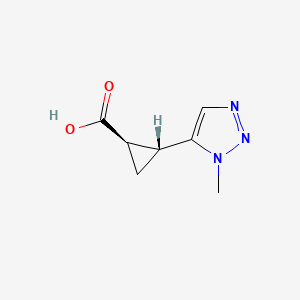
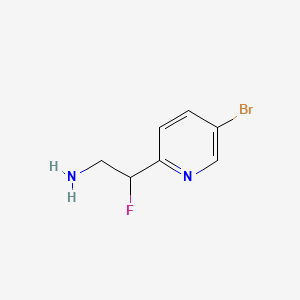
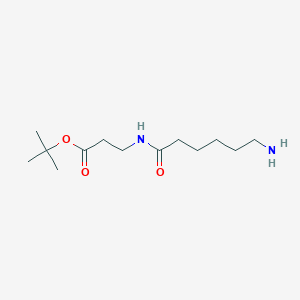
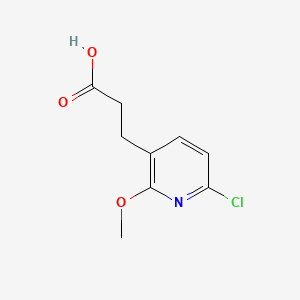
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
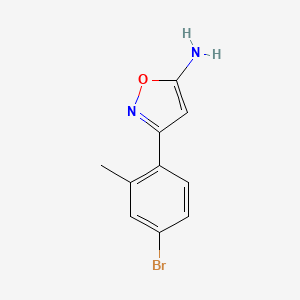
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
